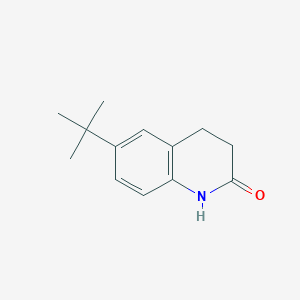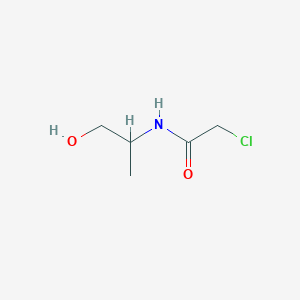
2-chloro-N-(1-hydroxypropan-2-yl)acetamide
説明
“2-chloro-N-(1-hydroxypropan-2-yl)acetamide” is a chemical compound with the CAS Number: 119907-19-6 . It has a molecular weight of 151.59 and its IUPAC name is 2-chloro-N-(2-hydroxy-1-methylethyl)acetamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H10ClNO2/c1-4(3-8)7-5(9)2-6/h4,8H,2-3H2,1H3,(H,7,9) . This indicates that the compound has a chlorine atom attached to a carbon atom, which is also attached to an acetamide group and a 1-hydroxypropan-2-yl group .Physical And Chemical Properties Analysis
The compound is stored at refrigerated temperatures . Unfortunately, other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.作用機序
The mechanism of action of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide is not fully understood. However, it is known to act as an acylating agent and can react with various amino acids and proteins. This compound has been shown to inhibit the activity of various enzymes and can also cause protein denaturation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cholinesterase and proteases. This compound has also been shown to cause protein denaturation, which can lead to cell death. Additionally, this compound has been shown to have antimicrobial properties and can inhibit the growth of various microorganisms.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(1-hydroxypropan-2-yl)acetamide in lab experiments is its ability to react with various amino acids and proteins. This makes it a useful reagent in the synthesis of other compounds and in biochemical and physiological experiments. However, one of the main limitations of using this compound is its potential toxicity. It can cause protein denaturation and cell death, which can limit its use in certain experiments.
将来の方向性
There are many future directions for the study of 2-chloro-N-(1-hydroxypropan-2-yl)acetamide. One potential direction is the synthesis of new compounds using this compound as a reagent. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and its effects on biological systems. Furthermore, the potential antimicrobial properties of this compound can be further explored to develop new antimicrobial agents.
科学的研究の応用
2-chloro-N-(1-hydroxypropan-2-yl)acetamide has been used in various scientific research applications. It is commonly used as a reagent in the synthesis of other compounds such as amides and esters. This compound has also been used in the synthesis of various drugs and pharmaceuticals. Additionally, this compound has been used in biochemical and physiological experiments to study the effects of different compounds on biological systems.
特性
IUPAC Name |
2-chloro-N-(1-hydroxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(3-8)7-5(9)2-6/h4,8H,2-3H2,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFSJZZCPILTEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



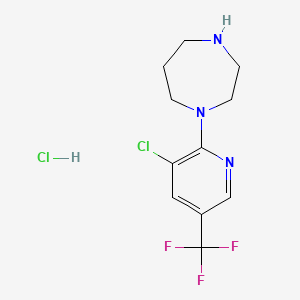
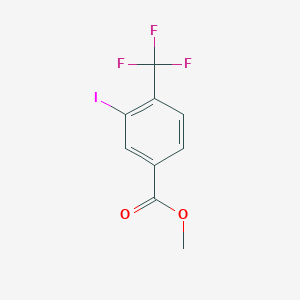
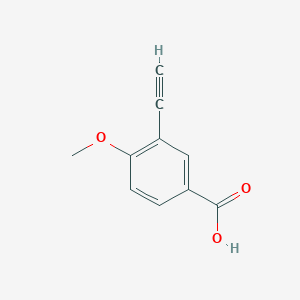
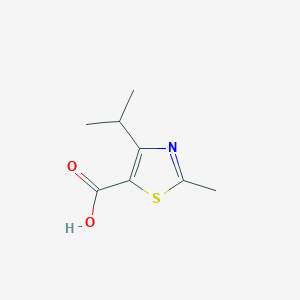
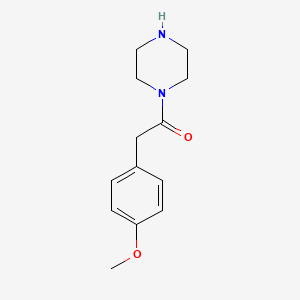
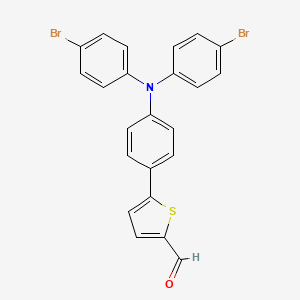

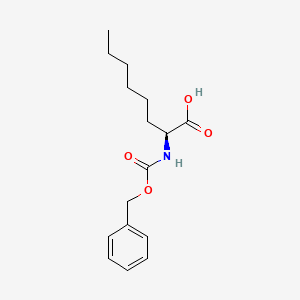
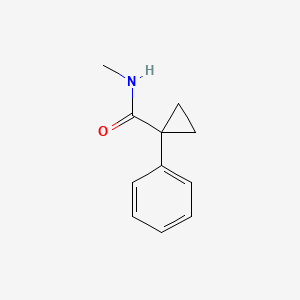
![(2R)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid](/img/structure/B3089773.png)

